N-Isopropyl-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-Isopropyl-2-(4-nitrophenoxy)acetamide is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of an isopropyl group, a nitrophenoxy group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with isopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: 4-nitrophenol reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-nitrophenoxy)acetyl chloride.
Step 2: The resulting 2-(4-nitrophenoxy)acetyl chloride is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(4-aminophenoxy)acetamide.
Reduction: The major product is 2-(4-aminophenoxy)acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-Isopropyl-2-(4-nitrophenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-Isopropyl-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-Isopropyl-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-Isopropyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-8(2)12-11(14)7-17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFRDUHMMCRMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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